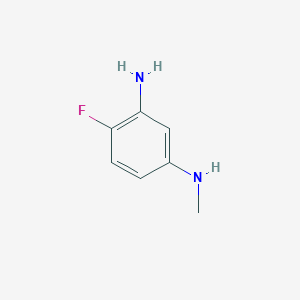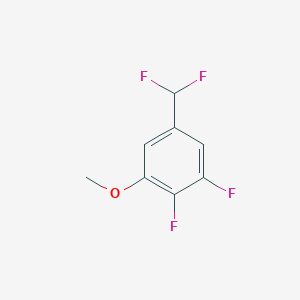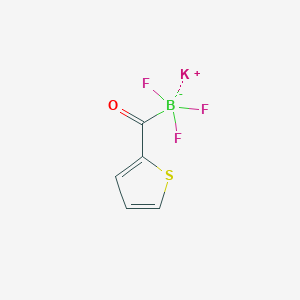
1,8-Anthracenedinitrile, 9,10-dihydro-9,10-dioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Anthracenedinitrile, 9,10-dihydro-9,10-dioxo- is a chemical compound with the molecular formula C14H8O2. It is also known as 9,10-Anthracenedione or Anthraquinone. This compound is characterized by its anthracene backbone with two nitrile groups at positions 1 and 8, and two ketone groups at positions 9 and 10. It is a yellow crystalline solid that is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,8-Anthracenedinitrile, 9,10-dihydro-9,10-dioxo- can be synthesized through several methods. One common method involves the oxidation of anthracene using oxidizing agents such as chromic acid or potassium dichromate. The reaction typically takes place in an acidic medium, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the compound is often produced through the oxidation of anthracene using air or oxygen in the presence of a catalyst. This method is preferred due to its cost-effectiveness and scalability. The reaction is carried out at elevated temperatures and pressures to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Anthracenedinitrile, 9,10-dihydro-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form anthraquinone derivatives.
Reduction: It can be reduced to form anthracene derivatives.
Substitution: The nitrile groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can react with the nitrile groups under basic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
1,8-Anthracenedinitrile, 9,10-dihydro-9,10-dioxo- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,8-Anthracenedinitrile, 9,10-dihydro-9,10-dioxo- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to various biological effects. It can also interact with cellular receptors, modulating signaling pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Anthracenedione:
1,8-Anthracenediol: This compound has hydroxyl groups instead of nitrile groups.
9,10-Dihydroanthracene: It lacks the ketone groups present in 1,8-Anthracenedinitrile, 9,10-dihydro-9,10-dioxo-.
Uniqueness
1,8-Anthracenedinitrile, 9,10-dihydro-9,10-dioxo- is unique due to the presence of both nitrile and ketone groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H6N2O2 |
|---|---|
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
9,10-dioxoanthracene-1,8-dicarbonitrile |
InChI |
InChI=1S/C16H6N2O2/c17-7-9-3-1-5-11-13(9)16(20)14-10(8-18)4-2-6-12(14)15(11)19/h1-6H |
Clave InChI |
RXIDUQGGXYHIKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Aminophenyl)-N,7-dimethyl-2-propyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12837490.png)



![(S)-2-((1S,3R,4R)-2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B12837523.png)
![6-Amino-3-iodo-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12837539.png)




![2-(Chloromethyl)-7-methyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12837579.png)

![5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12837591.png)

